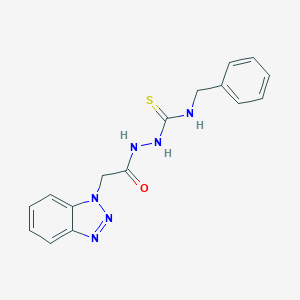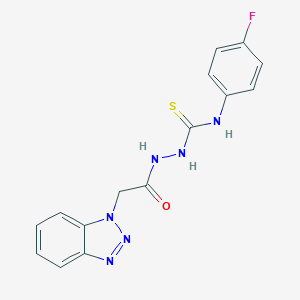![molecular formula C17H10N2OS2 B292747 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B292747.png)
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological properties. It belongs to the family of thiochromene derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. In
Wirkmechanismus
The exact mechanism of action of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The antimicrobial activity may be due to the inhibition of bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in human lung cancer cells and breast cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile in lab experiments include its potential antitumor, anti-inflammatory, and antimicrobial activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Zukünftige Richtungen
For the research on 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile include the investigation of its potential use as a therapeutic agent for cancer, inflammation, and infectious diseases. Further studies are needed to understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of piperidine. The resulting intermediate is then treated with acetic anhydride and sulfuric acid to yield the final product. Another method involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of acetic acid and glacial acetic acid. The product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported to exhibit various biological activities. It has been shown to possess antitumor activity against human lung cancer cells and breast cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
Eigenschaften
Molekularformel |
C17H10N2OS2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-oxo-4-thiophen-2-yl-1,5-dihydrothiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-8-11-15(14-6-3-7-21-14)12-9-22-13-5-2-1-4-10(13)16(12)19-17(11)20/h1-7H,9H2,(H,19,20) |
InChI-Schlüssel |
DSEPHKVDMALQNQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)
![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)
![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)